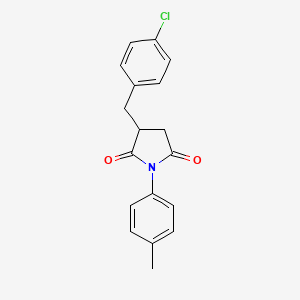
1-(2-fluorobenzoyl)-4-propylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorobenzoyl)-4-propylpiperazine (FPPP) is a chemical compound that belongs to the piperazine family. FPPP has been widely studied due to its potential applications in scientific research, especially in the field of neuroscience.
Mecanismo De Acción
1-(2-fluorobenzoyl)-4-propylpiperazine acts as a dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine by the presynaptic neuron after it has been released into the synaptic cleft. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopamine signaling and neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the brain. It has been found to increase locomotor activity in rodents, which is indicative of its stimulant properties. This compound has also been shown to increase dopamine release in the brain, leading to enhanced reward-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-fluorobenzoyl)-4-propylpiperazine in lab experiments is its ability to selectively target the dopamine transporter, which makes it a useful tool for studying dopamine neurotransmission. However, one limitation of using this compound is its potential for abuse, as it has been shown to have stimulant properties.
Direcciones Futuras
There are several future directions for research on 1-(2-fluorobenzoyl)-4-propylpiperazine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in neuroscience research.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research, especially in the field of neuroscience. Its ability to selectively target the dopamine transporter makes it a useful tool for studying dopamine neurotransmission. However, its potential for abuse and stimulant properties should be taken into consideration when using it in lab experiments. There are several future directions for research on this compound, including its potential as a treatment for neurological disorders and further understanding of its mechanisms of action.
Métodos De Síntesis
1-(2-fluorobenzoyl)-4-propylpiperazine can be synthesized by the reaction of 2-fluorobenzoyl chloride with propylpiperazine in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 178-180°C. The purity of the synthesized compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
1-(2-fluorobenzoyl)-4-propylpiperazine has been used as a research tool to study the central nervous system. It has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This makes this compound a potential candidate for studying the mechanisms of dopamine release and reuptake in the brain.
Propiedades
IUPAC Name |
(2-fluorophenyl)-(4-propylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-2-7-16-8-10-17(11-9-16)14(18)12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOVDJBALIBYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B4964290.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B4964294.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-4-nitrophenol](/img/structure/B4964296.png)

![4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4964311.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4964313.png)

![1-(2-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B4964327.png)

![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4964330.png)

![4-bromo-2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4964341.png)